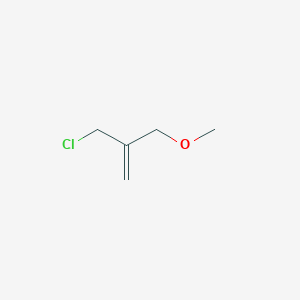
2-(Chloromethyl)-3-methoxyprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-methoxyprop-1-ene is an organic compound with the molecular formula C5H9ClO. It is a chlorinated ether and an important intermediate in organic synthesis. This compound is characterized by the presence of a chloromethyl group and a methoxy group attached to a propene backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxyprop-1-ene can be achieved through several methods. One common method involves the reaction of 3-methoxyprop-1-ene with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chlorosulfite ester, which then undergoes elimination to yield the desired product.
Another method involves the reaction of 3-methoxyprop-1-ene with hydrogen chloride (HCl) gas in the presence of a catalyst such as zinc chloride (ZnCl2). This method is often used in industrial settings due to its simplicity and efficiency.
Industrial Production Methods
In industrial production, this compound is typically synthesized using the hydrogen chloride gas method. The reaction is carried out in a continuous flow reactor, where 3-methoxyprop-1-ene is mixed with hydrogen chloride gas and passed over a catalyst bed containing zinc chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is then purified through distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3-methoxyprop-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted products such as azides, thiols, and ethers.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3-methoxyprop-1-ene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3-methoxyprop-1-ene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chloromethyl group is attacked by a nucleophile, leading to the formation of a new carbon-nucleophile bond and the release of a chloride ion. In oxidation reactions, the methoxy group is oxidized to form an aldehyde or carboxylic acid. In reduction reactions, the chloromethyl group is reduced to form an alcohol.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-3-methoxyprop-1-ene can be compared with other similar compounds, such as:
2-(Chloromethyl)-3-methoxypropane: This compound has a similar structure but lacks the double bond present in this compound. It is less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-2-methoxyprop-1-ene: This compound has the methoxy and chloromethyl groups in different positions. It has different reactivity and selectivity in chemical reactions.
2-(Bromomethyl)-3-methoxyprop-1-ene: This compound has a bromomethyl group instead of a chloromethyl group. It is more reactive in nucleophilic substitution reactions due to the higher reactivity of the bromine atom.
The uniqueness of this compound lies in its specific reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H9ClO |
|---|---|
Molekulargewicht |
120.58 g/mol |
IUPAC-Name |
2-(chloromethyl)-3-methoxyprop-1-ene |
InChI |
InChI=1S/C5H9ClO/c1-5(3-6)4-7-2/h1,3-4H2,2H3 |
InChI-Schlüssel |
IKLYZTSFOHVKLK-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



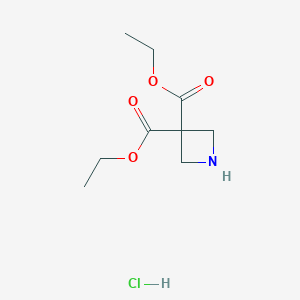


![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)

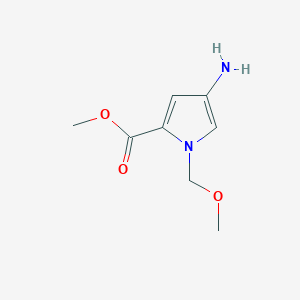
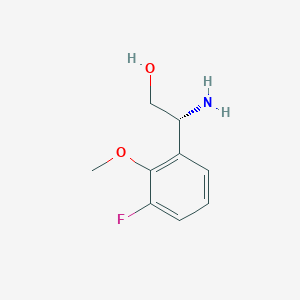
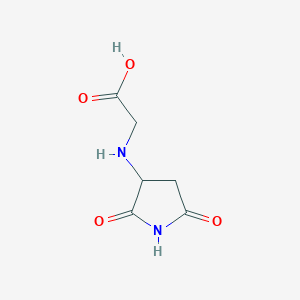

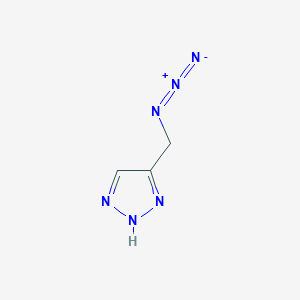
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)


